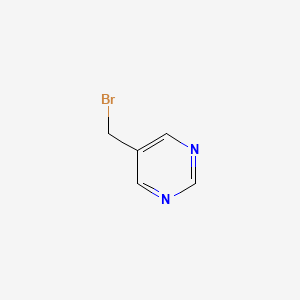

5-(Bromométhyl)pyrimidine

Vue d'ensemble

Description

5-(Bromomethyl)pyrimidine, also known as 5-(Bromomethyl)pyrimidine, is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Bromomethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des imidazolinones

5-(Bromométhyl)pyrimidine: est un intermédiaire clé dans la synthèse des imidazolinones, qui sont des composés possédant un large éventail d'activités biologiques. La bromation des dérivés de la pyrimidine est une étape cruciale dans la création de ces composés, qui peuvent avoir des applications en agriculture comme herbicides et en médecine comme agents thérapeutiques .

Agents antimicrobiens et antiviraux

L'échafaudage de la pyrimidine est connu pour ses propriétés antimicrobiennes et antivirales. This compound peut être utilisé pour synthétiser des dérivés de la pyrimidine qui agissent comme des agents antimicrobiens et antiviraux puissants, traitant diverses maladies infectieuses .

Recherche anticancéreuse

Les dérivés de la pyrimidine ont été identifiés comme des agents anticancéreux potentiels. L'introduction d'un groupe bromométhyle dans le cycle pyrimidique peut conduire à des composés qui inhibent la croissance des cellules cancéreuses. Des recherches sur les dérivés de This compound pourraient conduire à de nouveaux traitements pour différents types de cancer .

Agents du système nerveux central (SNC)

La diversité structurelle de la pyrimidine permet la création d'agents actifs sur le SNC. Des dérivés de This compound peuvent être développés comme des traitements potentiels pour les troubles neurologiques, agissant comme des bloqueurs des canaux calciques ou des antidépresseurs .

Bromation des nucléosides

This compound: peut être utilisé dans la bromation sélective des nucléosides. Ceci est particulièrement utile dans le domaine de la chimie médicinale, où des modifications des nucléosides peuvent conduire au développement de nouveaux agents thérapeutiques .

Cinétique chimique et catalyse

La réaction de bromation impliquant This compound peut être étudiée pour comprendre la cinétique et le mécanisme des réactions chimiques. Cette connaissance est essentielle pour optimiser les conditions de réaction dans la synthèse chimique industrielle, conduisant à des processus plus efficaces .

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .

Mode of Action

Pyrimidine derivatives generally interact with their targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

5-(Bromomethyl)pyrimidine likely affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids (RNA and DNA), regulation of enzymatic reactions, and energy production .

Result of Action

Pyrimidine derivatives are known to have various biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(Bromomethyl)pyrimidine . .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(bromomethyl)pyrimidine hydrobromide, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling the compound .

Analyse Biochimique

Biochemical Properties

5-(Bromomethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds with nucleophiles. One of the primary interactions of 5-(Bromomethyl)pyrimidine is with DNA polymerases, where it can be incorporated into DNA strands, leading to the formation of modified nucleotides. This interaction can result in the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antiviral therapies .

Cellular Effects

The effects of 5-(Bromomethyl)pyrimidine on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, 5-(Bromomethyl)pyrimidine has been shown to induce apoptosis by disrupting DNA synthesis and causing DNA damage. This compound can also affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, 5-(Bromomethyl)pyrimidine can inhibit the activity of certain kinases, resulting in the downregulation of pro-survival signaling pathways and the activation of apoptotic pathways .

Molecular Mechanism

At the molecular level, 5-(Bromomethyl)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of nucleotides and proteins. This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alterations in gene expression. Additionally, 5-(Bromomethyl)pyrimidine can act as an alkylating agent, introducing alkyl groups into DNA and RNA, which can result in the formation of cross-links and strand breaks .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(Bromomethyl)pyrimidine in laboratory settings are important factors that influence its biological activity. Over time, this compound can undergo hydrolysis, leading to the formation of bromide ions and pyrimidine derivatives. The degradation products can have different biological activities compared to the parent compound. In in vitro studies, the effects of 5-(Bromomethyl)pyrimidine on cellular function can change over time, with prolonged exposure leading to increased DNA damage and cell death. In in vivo studies, the long-term effects of 5-(Bromomethyl)pyrimidine include potential toxicity and alterations in tissue homeostasis .

Dosage Effects in Animal Models

The effects of 5-(Bromomethyl)pyrimidine in animal models vary with different dosages. At low doses, this compound can inhibit tumor growth and reduce viral replication without causing significant toxicity. At high doses, 5-(Bromomethyl)pyrimidine can induce toxic effects, such as hepatotoxicity, nephrotoxicity, and myelosuppression. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

5-(Bromomethyl)pyrimidine is involved in several metabolic pathways, including those related to nucleotide metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, 5-(Bromomethyl)pyrimidine can affect metabolic flux by inhibiting key enzymes involved in pyrimidine biosynthesis and degradation. This inhibition can result in altered levels of metabolites, such as uracil and thymine, which can impact cellular function and viability .

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 5-(Bromomethyl)pyrimidine can bind to intracellular proteins, such as DNA polymerases and kinases, affecting their activity and localization. The distribution of 5-(Bromomethyl)pyrimidine within tissues can also be influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)pyrimidine is critical for its biological activity. This compound can localize to the nucleus, where it interacts with DNA and RNA, leading to the formation of modified nucleotides and the inhibition of nucleic acid synthesis. Additionally, 5-(Bromomethyl)pyrimidine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The localization of 5-(Bromomethyl)pyrimidine to different subcellular compartments can influence its activity and function, making it a versatile tool for studying cellular processes .

Propriétés

IUPAC Name |

5-(bromomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPCEAMFCKQRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560224 | |

| Record name | 5-(Bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-96-3 | |

| Record name | 5-(Bromomethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25198-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate](/img/structure/B1256960.png)

![2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1256973.png)